molecular formula C15H15BrClNO2 B13456258 3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride

3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B13456258
M. Wt: 356.64 g/mol
InChI Key: GTGMSZGRKVSBPA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C₁₅H₁₄BrNO₂·HCl It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Properties

Molecular Formula

C15H15BrClNO2

Molecular Weight

356.64 g/mol

IUPAC Name

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C15H14BrNO2.ClH/c16-11-6-7-13(15(17)9-18-10-15)14(8-11)19-12-4-2-1-3-5-12;/h1-8H,9-10,17H2;1H

InChI Key

GTGMSZGRKVSBPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C=C2)Br)OC3=CC=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be formed through a cyclization reaction involving a suitable precursor. For example, a bromophenyl derivative can be reacted with an appropriate reagent to form the oxetane ring.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxetane intermediate with a phenol derivative under suitable conditions.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as phenols or quinones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
  • 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride
  • 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride

Uniqueness

3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is unique due to the presence of the phenoxy group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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